molecular formula C15H20ClN3O3 B2622065 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899964-51-3

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No. B2622065
CAS RN: 899964-51-3
M. Wt: 325.79
InChI Key: HLXMIUWBGCCPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as CP-724714, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mechanism of Action

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid exerts its anti-cancer effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) and the HER2/neu receptor, which are both involved in the growth and proliferation of cancer cells. By blocking these receptors, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can prevent the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid in lab experiments is its specificity for EGFR and HER2/neu receptors, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, one limitation is its potential toxicity, as it has been shown to cause liver damage in some animal studies.

Future Directions

There are several future directions for research on 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, including the development of more potent and selective inhibitors, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its use in other types of cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its potential use in personalized medicine approaches.

Synthesis Methods

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methyl aniline with 2-(piperazin-1-yl)acetic acid to form the intermediate 4-(3-chloro-4-methylphenylamino)-2-(piperazin-1-yl)butanoic acid. This intermediate is then converted to the final product, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, through a series of reactions involving the use of various reagents and solvents.

Scientific Research Applications

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, non-small cell lung cancer, and pancreatic cancer.

properties

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)19-6-4-17-5-7-19/h2-3,8,13,17H,4-7,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXMIUWBGCCPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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